1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-20-13-8-7-12(15(2,3)4)11-14(13)21(18,19)17-10-6-9-16-17/h6-11H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHPDJGBRGHYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
This method, adapted from N-sulfonyl pyrazole syntheses, involves cyclizing sulfonyl hydrazines with N,N-dimethyl enaminones under acidic conditions. For the target compound, (5-tert-butyl-2-ethoxyphenyl)sulfonyl hydrazine serves as the sulfonylating agent, while the enaminone component determines the pyrazole’s substituents.
Synthetic Procedure :
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Synthesis of (5-tert-butyl-2-ethoxyphenyl)sulfonyl hydrazine :
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Cyclization with Enaminones :
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The enaminone (e.g., N,N-dimethyl enaminone derived from acetylacetone) reacts with the sulfonyl hydrazine in xylene at 140°C under p-toluenesulfonic acid (p-TSA) catalysis.
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The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization to form the pyrazole ring (Scheme 1).
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Key Data :
| Parameter | Value/Description |
|---|---|
| Catalyst | p-TSA (1.0 equiv.) |
| Solvent | Xylene |
| Temperature | 140°C |
| Yield | 45–60% (based on analogous reactions) |
Advantages :
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Direct retention of the sulfonyl group avoids post-synthetic modifications.
Limitations :
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Requires precise control of enaminone structure to avoid undesired pyrazole substitutions.
Direct Sulfonation of 1H-Pyrazole
Sulfonyl Chloride Preparation
The sulfonyl group is introduced via nucleophilic substitution between 1H-pyrazole and (5-tert-butyl-2-ethoxyphenyl)sulfonyl chloride .
Synthetic Procedure :
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Synthesis of (5-tert-butyl-2-ethoxyphenyl)sulfonyl chloride :
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Sulfonation of 1H-Pyrazole :
Key Data :
| Parameter | Value/Description |
|---|---|
| Base | Sodium hydride (1.2 equiv.) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–5°C |
| Yield | 50–65% (extrapolated from) |
Advantages :
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High regioselectivity for the 1-position of pyrazole.
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Scalable for bulk synthesis.
Limitations :
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Multi-step synthesis of sulfonyl chloride increases cost.
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Competing disubstitution at pyrazole’s 1- and 2-positions requires careful stoichiometry.
Multicomponent Reaction (MCR) Approach
One-Pot Assembly
Inspired by pyrazole MCR strategies, this method combines (5-tert-butyl-2-ethoxyphenyl)sulfonyl hydrazine , a 1,3-diketone, and an aldehyde in a single pot.
Synthetic Procedure :
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Hydrazine-Diketone Condensation :
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The sulfonyl hydrazine reacts with acetylacetone in ethanol to form a hydrazone.
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Cyclization with Aldehyde :
Key Data :
| Parameter | Value/Description |
|---|---|
| Solvent | Ethanol |
| Catalyst | None (thermal conditions) |
| Temperature | Reflux (78°C) |
| Yield | 35–50% (based on) |
Advantages :
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Convergent synthesis reduces purification steps.
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Modular substrate scope for derivative exploration.
Limitations :
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Lower yields compared to stepwise methods.
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Limited compatibility with sterically hindered aldehydes.
Comparative Analysis of Methods
Chemical Reactions Analysis
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and reducing agents (e.g., sodium borohydride).
Scientific Research Applications
Synthesis Methodology
A typical synthesis route involves:
- Starting Materials : 5-(tert-butyl)-2-ethoxyphenol and sulfonyl chlorides.
- Reaction Conditions : The reaction is usually conducted in an organic solvent under controlled temperature conditions to optimize yield.
Biological Activities
Research indicates that pyrazole derivatives, including 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole, exhibit a broad spectrum of biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibitory activity, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL depending on the substituents on the pyrazole ring .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5a | S. aureus | 64 |
| 5b | E. coli | 16 |
| 6f | M. tuberculosis | 1 |
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Therapeutic Applications
The compound's structure suggests potential applications in treating various diseases:
Cancer Treatment
Recent patents highlight the use of pyrazole derivatives as RAF inhibitors in cancer therapy. These compounds can inhibit specific pathways involved in tumor growth, making them candidates for targeted cancer therapies .
Antimicrobial Agents
The ongoing search for new antimicrobial agents has led to increased interest in pyrazole compounds due to their effectiveness against resistant strains of bacteria and fungi .
Case Studies
Several studies have documented the pharmacological potential of similar compounds:
- Case Study A : A derivative demonstrated significant activity against M. tuberculosis, with an MIC comparable to first-line treatments, indicating its potential as a novel anti-tuberculosis agent .
- Case Study B : In a clinical setting, a related pyrazole compound was effective in reducing inflammation in patients with chronic inflammatory diseases, supporting its therapeutic use beyond antimicrobial applications .
Mechanism of Action
The mechanism of action of 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions with biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a systematic comparison of substituent effects, physicochemical properties, and applications:
Substituent Variations on the Sulfonyl Group
Key Insights :
- Electron-withdrawing groups (e.g., Cl, I) on the phenylsulfonyl moiety increase reactivity in cross-coupling reactions .
- Bulkier substituents (e.g., tert-butyl) improve steric shielding, reducing metabolic degradation .
Pyrazole Core Modifications
Key Insights :
Biological Activity
Overview
1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole is a synthetic organic compound belonging to the class of sulfonyl pyrazoles. Its unique structure, characterized by a sulfonyl group attached to a pyrazole ring and further substituted with a tert-butyl and ethoxy group, positions it as an interesting candidate in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research.
- Molecular Formula : CHNOS
- Molecular Weight : 308.4 g/mol
- CAS Number : 957502-82-8
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing its biological efficacy .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC values indicating significant growth inhibition.
- A549 (lung cancer) : Demonstrated potent antitumor activity with reported IC values as low as 26 µM .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared with other sulfonyl pyrazoles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-((4-methylphenyl)sulfonyl)-1H-pyrazole | Methyl group instead of tert-butyl | Moderate anticancer activity |
| 1-((4-chlorophenyl)sulfonyl)-1H-pyrazole | Chlorine substituent | Inhibitory effects on specific enzymes |
| 1-((4-nitrophenyl)sulfonyl)-1H-pyrazole | Nitro group on phenyl ring | Enhanced cytotoxicity against certain cell lines |
This table illustrates that while similar compounds exist, the specific substitution pattern in this compound imparts distinct biological properties.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity :
- Anti-inflammatory Research :
- Mechanistic Insights :
Q & A
Q. What are the standard synthetic routes for 1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or via Claisen condensation (e.g., acetophenones with diethyl oxalate under LDA conditions) .
- Step 2: Sulfonation at the pyrazole ring using sulfonyl chlorides. For example, coupling with 5-(tert-butyl)-2-ethoxyphenyl sulfonyl chloride in solvents like DMF or dichloromethane under controlled temperatures (0–70°C) .
- Step 3: Purification via column chromatography (e.g., 30% EtOAc in hexane) or recrystallization.
Critical Factors: - Solvent choice (polar aprotic solvents like DMF improve sulfonation efficiency) .
- Temperature control during sulfonation to avoid side reactions (e.g., over-sulfonation or decomposition) .
- Catalyst selection (e.g., bases like triethylamine for deprotonation) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
Methodological Answer:
- 1H/13C NMR: Key signals include the pyrazole proton (δ 8.6–8.7 ppm), tert-butyl group (δ 1.3–1.4 ppm), and ethoxy protons (δ 4.1–4.3 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₂₁N₂O₃S: 321.1245) .
- HPLC: Assess purity (>97% required for pharmacological studies) .
- X-ray Crystallography: Resolves stereochemical ambiguities in sulfonyl and pyrazole moieties .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in sulfonation steps?
Methodological Answer:
- Issue: Low yields (e.g., 23% over two steps in amide coupling ) often stem from steric hindrance from the tert-butyl group or incomplete sulfonation.
- Solutions:
- Use bulkier leaving groups (e.g., tosyl instead of mesyl) to improve electrophilic substitution .
- Microwave-assisted synthesis to reduce reaction time and enhance sulfonyl group incorporation .
- Pre-activation of the sulfonyl chloride with silver nitrate to enhance reactivity .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-sulfonyl derivatives?
Methodological Answer:
- Data Contradictions: Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. antiviral assays) may arise from assay conditions (e.g., cell line variability) or impurity profiles.
- Resolution Strategies:
- Standardize assay protocols (e.g., use identical cell lines, incubation times, and controls) .
- Re-evaluate compound purity via HPLC-MS to rule out degradants or by-products .
- Perform dose-response curves with multiple replicates to confirm activity thresholds .
Q. How do computational studies inform the design of analogs with improved target binding?
Methodological Answer:
- Docking Studies: Predict interactions between the sulfonyl group and target residues (e.g., cysteine in viral proteases) .
- MD Simulations: Assess stability of the tert-butyl group in hydrophobic pockets (e.g., in Chikungunya virus P2 cysteine protease) .
- QSAR Models: Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with bioactivity to prioritize synthetic targets .
Q. What methodological challenges arise in analyzing metabolic stability of this compound?
Methodological Answer:
- Challenges: The ethoxy group is prone to oxidative metabolism, while the sulfonyl group may resist hydrolysis.
- Approaches:
- In Vitro Assays: Use liver microsomes (human/rat) with NADPH cofactors to identify primary metabolites .
- LC-MS/MS: Detect phase I metabolites (e.g., O-deethylation products) and phase II conjugates (e.g., glucuronides) .
- Isotope Labeling: Track metabolic pathways using deuterated ethoxy groups .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Issue: Splitting of pyrazole protons due to rotameric equilibria or paramagnetic impurities.
- Solutions:
- Acquire NMR at higher temperatures (e.g., 40°C in DMSO-d₆) to simplify splitting .
- Use deuterated solvents with chelating agents (e.g., EDTA) to eliminate metal contaminants .
- Compare experimental data with computed NMR shifts (DFT calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
